Product packaging for Protostephanine(Cat. No.:CAS No. 549-28-0)

Protostephanine

Cat. No.: B3343640
CAS No.: 549-28-0
M. Wt: 357.4 g/mol
InChI Key: GMRPVRSCPJYUDP-UHFFFAOYSA-N
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Description

Contextualization within Cephalotaxaceae Alkaloids

The Cephalotaxaceae family, primarily comprising the Cephalotaxus genus of conifers, is a well-established source of alkaloids with significant biological activities, most notably anticancer properties nih.govresearchgate.netjse.ac.cn. These alkaloids, often referred to as cephalotaxanes, are characterized by a tetracyclic backbone that includes an azaspiranic unit and a benzazepine ring system nih.govnih.gov. While many Cephalotaxus alkaloids, such as homoharringtonine (B1673347) (HHT), have gained prominence for their antileukemic effects and subsequent approval for medical use, protostephanine represents a distinct structural subclass within this broader family nih.govresearchgate.net. This compound is classified as a hasubanan (B79425) alkaloid, a group that shares structural similarities but also exhibits unique features, including the dibenz[d,f]azonine core, which was recognized as a novel structural motif upon its discovery drugfuture.comupm.edu.myrsc.org. This classification highlights this compound's connection to the medicinal chemistry of the Cephalotaxaceae family while underscoring its unique chemical identity.

Historical Perspectives on Research Trajectories

Research into this compound dates back to the early to mid-20th century, with initial isolations reported from Stephania japonica drugfuture.com. The compound was first described in the context of hasubanan alkaloids, and its discovery was notable for being the first alkaloid identified with the distinctive dibenz[d,f]azonine structure drugfuture.com. Early work by researchers like H. Kondo and T. Sanada in the 1920s and 1930s contributed to its initial isolation and characterization drugfuture.com. Subsequent studies in the 1950s and 1960s focused on elucidating its precise chemical structure, with contributions from K. Takeda and B. Pecherer drugfuture.com.

The research trajectory of this compound has also been influenced by the broader interest in Cephalotaxus alkaloids, particularly their anticancer potential nih.govresearchgate.netrsc.org. While homoharringtonine became a major focus due to its clinical success, this compound and related hasubanan alkaloids continued to be investigated for their own biological activities. Studies have explored its biosynthesis, with evidence suggesting it originates from 1-benzylisoquinoline (B1618099) precursors, a common pathway for many isoquinoline (B145761) alkaloids upm.edu.mylboro.ac.uk. The synthesis of this compound has also been a subject of academic research, with various methodologies developed to access this complex molecular architecture drugfuture.com. These historical efforts have laid the foundation for understanding this compound's chemical nature and its place within the diverse family of plant-derived alkaloids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO4 B3343640 Protostephanine CAS No. 549-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,14,16-tetramethoxy-10-methyl-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2,4,6,14,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-22-8-6-14-10-20(25-4)21(26-5)13-17(14)18-11-15(23-2)12-19(24-3)16(18)7-9-22/h10-13H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRPVRSCPJYUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3=C(CC1)C(=CC(=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-28-0
Record name Protostephanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROTOSTEPHANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HEL0402TN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Isolation and Derivation Methodologies in Research Contexts

Strategies for Extraction from Natural Sources for Academic Study

The isolation of Protostephanine for research purposes primarily involves its extraction from plant species of the Stephania genus, notably Stephania japonica. The process is a multi-step procedure that begins with the collection and preparation of the plant material, followed by extraction with organic solvents, and concluding with purification to isolate the target compound.

Initial extraction is typically performed on the dried and powdered plant material. A common approach involves the use of methanol (B129727) as the primary solvent to produce a crude extract. biomedres.us This crude methanolic extract contains a wide array of phytochemicals, including a mixture of alkaloids. To selectively isolate the alkaloids, a liquid-liquid partitioning process is employed. The crude extract is typically dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. This aqueous layer is then washed with a non-polar solvent, such as n-hexane, to remove lipids and other non-polar compounds.

Following this, the aqueous solution is made alkaline, often with ammonia, to deprotonate the alkaloids and convert them back to their free base form. These now less polar alkaloids can be extracted into an organic solvent. Research has indicated that a chloroform (B151607) fraction of a methanolic extract of Stephania japonica shows a high concentration of alkaloids. nih.gov This suggests that chloroform is an effective solvent for partitioning the alkaloidal content from the aqueous phase.

The resulting crude alkaloid mixture is then subjected to chromatographic techniques for the separation and purification of individual compounds. column-chromatography.com Column chromatography is a principal method used for this purpose, with silica (B1680970) gel being a common stationary phase due to its ability to separate compounds based on polarity. column-chromatography.comscirp.org A gradient elution system, employing a mixture of solvents with increasing polarity, is used to separate the various alkaloids present in the extract. Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing this compound. Further purification may be achieved through techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound for structural elucidation and further study.

Table 1: General Scheme for the Extraction and Isolation of this compound

StepProcedurePurpose
1. Preparation Dried and powdered plant material (e.g., Stephania japonica).To increase the surface area for efficient solvent extraction.
2. Extraction Maceration or Soxhlet extraction with methanol.To obtain a crude extract containing a broad spectrum of phytochemicals.
3. Acid-Base Partitioning Dissolving the crude extract in an acidic aqueous solution, followed by washing with a non-polar solvent (e.g., n-hexane). The aqueous layer is then basified and extracted with an organic solvent (e.g., chloroform).To selectively separate the alkaloids from other classes of compounds.
4. Chromatographic Separation The crude alkaloid extract is subjected to column chromatography (e.g., silica gel) with a gradient of solvents (e.g., chloroform-methanol).To separate the mixture of alkaloids into individual components.
5. Purification Fractions containing this compound are further purified using techniques like preparative HPLC.To obtain pure this compound for research purposes.

Semisynthetic Approaches for Analog Generation

While the total synthesis of this compound has been achieved, semisynthetic approaches starting from the natural product or a closely related intermediate offer a more direct route to generate analogs for structure-activity relationship (SAR) studies. nih.govrsc.org Such studies are crucial for understanding the chemical features responsible for the biological activity of a compound and for the development of novel derivatives with potentially enhanced or modified properties.

The hasubanan (B79425) skeleton of this compound provides several sites for chemical modification. nih.gov These include the aromatic ring, the various hydroxyl and methoxy (B1213986) groups, and the nitrogen atom of the azabicyclo[3.3.1]nonane core. Semisynthetic strategies could involve reactions such as demethylation, acylation, alkylation, and oxidation to produce a library of analogs.

For instance, the phenolic hydroxyl groups present in the this compound structure are amenable to derivatization. They can be alkylated to produce ethers or acylated to form esters. The secondary amine can be subjected to N-alkylation or N-acylation to introduce a variety of substituents. These modifications can alter the compound's polarity, steric bulk, and hydrogen bonding capacity, which in turn can influence its biological interactions.

Although specific research detailing the semisynthesis of this compound analogs is not extensively documented in publicly available literature, the chemical principles for such modifications are well-established in natural product chemistry. uga.edu The general strategies for the chemical modification of alkaloids provide a framework for the potential generation of this compound derivatives.

Table 2: Potential Semisynthetic Modifications of the this compound Scaffold

Functional GroupPotential ReactionReagents and ConditionsResulting Analog Type
Phenolic HydroxylO-AlkylationAlkyl halide, base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF)Ether analogs
Phenolic HydroxylO-AcylationAcyl chloride or anhydride, base (e.g., pyridine)Ester analogs
Secondary AmineN-AlkylationAlkyl halide, mild baseN-Alkyl analogs
Secondary AmineN-AcylationAcyl chloride or anhydrideN-Acyl analogs
Aromatic RingElectrophilic Substitutione.g., Nitration (HNO₃/H₂SO₄), Halogenation (e.g., NBS)Substituted aromatic ring analogs

Comprehensive Total Synthesis of Protostephanine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process allows for the identification of potential synthetic pathways and key bond disconnections. rsc.orgbeilstein-journals.org For a complex molecule like protostephanine, the primary strategic disconnections focus on the formation of the central nine-membered ring and the biphenyl (B1667301) linkage.

A logical retrosynthetic approach to this compound (1) involves disconnection of the nitrogen-carbon bonds within the azonine (B14745161) ring, leading to a biphenyl dialdehyde (B1249045) or a related difunctionalized biphenyl precursor (2). This strategy simplifies the target to the synthesis of a substituted biphenyl system, which is a more manageable synthetic challenge. Further disconnection of the biphenyl bond in precursor (2) through a C-C bond cleavage reveals two simpler aromatic moieties (3 and 4) as the initial building blocks. This approach is exemplified in early synthetic efforts that utilized Ullmann coupling or similar biaryl coupling reactions to construct the core biphenyl structure.

An alternative strategy, inspired by the proposed biosynthetic pathway, involves a phenolic oxidative coupling. rsc.org In this approach, the dibenz[d,f]azonine skeleton is envisioned to arise from an intramolecular cyclization of a tetrahydroisoquinoline precursor. This leads to a dienone intermediate, protostephanone, which can then be converted to this compound. rsc.org This biomimetic approach offers a more convergent and potentially more efficient route to the core structure.

Key strategic disconnections in the synthesis of this compound can be summarized as:

C-N Bond Disconnections: Breaking the bonds between the nitrogen atom and the benzylic carbons of the nine-membered ring to simplify the target to a biphenyl precursor.

C-C Biphenyl Bond Disconnection: Cleaving the bond connecting the two aromatic rings to identify simpler aromatic starting materials.

Phenolic Coupling Disconnection: Retrosynthetically opening the nine-membered ring and the biphenyl linkage to a tetrahydroisoquinoline precursor, mimicking the biosynthetic pathway.

Key Synthetic Intermediates and Spectroscopic Characterization for Synthetic Validation

The validation of a synthetic route relies heavily on the thorough characterization of its key intermediates. In the synthesis of this compound, intermediates such as the substituted biphenyls and the cyclized azonine precursors are crucial. While the historical syntheses provide limited spectroscopic data by modern standards, the characterization would have relied on techniques available at the time, such as infrared (IR) spectroscopy and elemental analysis. nih.gov

Modern synthetic chemistry demands more rigorous characterization, typically including proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure of each intermediate. For instance, in a hypothetical modern synthesis, the key biphenyl intermediate, 3,4',5,5'-tetramethoxy-2,2'-biphenyldimethanol, would be extensively characterized.

Below is a representative table of key synthetic intermediates and their expected spectroscopic data, based on known synthetic routes and general spectroscopic principles.

Intermediate NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)IR (cm⁻¹)
3,4',5,5'-Tetramethoxy-2,2'-biphenyldimethanolAromatic protons (6.5-7.0), Methoxy (B1213986) protons (~3.8), Methylene protons (~4.5), Hydroxyl protons (variable)Aromatic carbons (110-160), Methoxy carbons (~55), Methylene carbons (~60)[M+H]⁺3400-3200 (O-H), 2950-2850 (C-H), 1600, 1500 (C=C)
2,2'-Bis(bromomethyl)-3,4',5,5'-tetramethoxybiphenylAromatic protons (6.5-7.0), Methoxy protons (~3.8), Methylene protons (~4.6)Aromatic carbons (110-160), Methoxy carbons (~55), Methylene carbons (~30)[M+Br]⁻2950-2850 (C-H), 1600, 1500 (C=C), 650-550 (C-Br)
ProtostephanoneAromatic protons, Methoxy protons, Methylene protons, N-Methyl protonAromatic carbons, Carbonyl carbon, Methoxy carbons, Methylene carbons, N-Methyl carbon[M+H]⁺2950-2850 (C-H), 1680 (C=O), 1600, 1500 (C=C)

Asymmetric Synthesis Methodologies

The structure of this compound itself is achiral. However, the principles of asymmetric synthesis are crucial for the synthesis of many other natural products and are an important area of modern organic chemistry. Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. organic-chemistry.org This can be achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereochemistry has been established, the auxiliary is removed. This approach has been widely used in the synthesis of complex molecules. organic-chemistry.orgsemanticscholar.org For example, Evans' oxazolidinone auxiliaries are commonly employed to direct asymmetric alkylation and aldol (B89426) reactions. wikipedia.org In a hypothetical asymmetric synthesis of a chiral analog of this compound, a chiral auxiliary could be attached to a precursor to control the stereochemistry of a key bond-forming reaction. For instance, a chiral amine could be used to form a chiral enamine, which would then react diastereoselectively.

Asymmetric catalysis is a powerful tool in modern synthesis where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. organic-chemistry.org This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. researchgate.net Many types of asymmetric catalytic reactions have been developed, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. nih.gov For the synthesis of a chiral dibenz[d,f]azonine alkaloid, an asymmetric catalytic reaction could be employed to set a key stereocenter. For example, an asymmetric hydrogenation of a prochiral enamine precursor could establish a chiral amine center with high enantioselectivity.

Convergent and Linear Synthetic Route Comparisons

Synthetic strategies can be broadly categorized as either linear or convergent. A linear synthesis involves a sequential series of reactions where the product of each step becomes the reactant for the next. beilstein-journals.org In contrast, a convergent synthesis involves the independent synthesis of several key fragments of the target molecule, which are then combined in the later stages of the synthesis. rsc.org

Linear Synthesis:

Advantages: Conceptually straightforward to plan.

Convergent Synthesis:

Disadvantages: Can be more challenging to plan, requiring the identification of suitable key fragments and reliable coupling reactions.

The early syntheses of this compound can be considered more linear in nature. A more convergent approach, as suggested by the biomimetic strategy, would involve the separate synthesis of a complex tetrahydroisoquinoline precursor which is then cyclized in a key step to form the dibenz[d,f]azonine core. This convergent approach is generally preferred for the synthesis of complex molecules due to its greater efficiency and flexibility. nih.gov

Challenges and Innovations in Complex Alkaloid Synthesis

The total synthesis of this compound, a structurally unique alkaloid, presents a formidable challenge to synthetic chemists. The core of this challenge lies in the construction of its complex dibenzo[d,g]azonine nucleus, a nine-membered ring system. The synthesis of such medium-sized rings is notoriously difficult due to unfavorable entropic and enthalpic factors, including significant transannular strain. Over the years, synthetic strategies have evolved, showcasing innovative solutions to overcome these inherent difficulties.

A pivotal innovation in the synthesis of this compound was the development of biomimetic approaches, which draw inspiration from the compound's natural biosynthetic pathway. One of the most notable contributions in this area was made by Battersby and his collaborators. Their strategy hinged on the synthesis of a key intermediate, the dienone known as protostephanone. This approach elegantly circumvents the direct and often low-yielding formation of the nine-membered ring.

The construction of protostephanone itself was a significant hurdle. Two primary methods were explored for the crucial carbon-carbon bond formation to create the biaryl linkage: phenol (B47542) coupling and the Pschorr cyclization. Phenol coupling reactions, while conceptually straightforward, often suffer from low yields and a lack of regioselectivity. The Pschorr cyclization, an intramolecular radical cyclization of a diazonium salt, provided a more controlled and efficient route to the desired dibenzo[d,g]azonine core. This reaction, however, is not without its own challenges, as the conditions need to be finely tuned to avoid side reactions.

Once protostephanone was synthesized, the subsequent transformation into this compound involved a clever sequence of rearrangement, fragmentation, and reduction. This multi-step process was designed to strategically open and reform the ring system to establish the correct nine-membered architecture of this compound. This biosynthetic-inspired route represents a significant innovation, demonstrating that emulating nature's synthetic strategy can provide a powerful roadmap for conquering complex molecular targets.

Another significant contribution to the synthesis of this compound was a more direct and practical approach developed by Pecherer and Brossi. While also contending with the challenge of forming the nine-membered ring, their methodology focused on optimizing the cyclization conditions to improve yields and scalability. The challenges in their approach, and in all syntheses of this compound, include managing the conformational flexibility of the nine-membered ring and controlling the stereochemistry of the final product.

Biosynthetic Pathway Elucidation of Protostephanine

Identification of Precursor Molecules and Feeding Experiments

Early investigations into the biosynthesis of isoquinoline (B145761) alkaloids, including protostephanine, have relied heavily on feeding experiments using isotopically labeled precursors. These experiments are crucial for tracing the metabolic flow and identifying the fundamental building blocks of the alkaloid.

Studies have indicated that this compound, like many other isoquinoline alkaloids, is derived from benzylisoquinoline precursors. Specifically, feeding experiments using labeled tyrosine, dopa, tyramine, and dopamine (B1211576) have shown their incorporation into both this compound and related alkaloids such as hasubanonine (B156775) without label randomization rsc.org. This suggests that tyrosine serves as a primary source for the carbon skeleton of these compounds, being incorporated into the phenethylamine (B48288) residue rsc.orgthieme-connect.com. Further research utilizing [2-14C]-labeled tyrosine, dopa, tyramine, and dopamine confirmed that both this compound and hasubanonine are constructed from two C6-C2 units, with tyrosine being the ultimate source rsc.org.

Table 1: Precursor Incorporation in this compound Biosynthesis

Precursor MoleculeIncorporation ObservedNotes
Labeled TyrosineYesServes as the source for the C6-C2 units, contributing to the phenethylamine residue and overall carbon skeleton rsc.orgthieme-connect.com.
Labeled DopaYesIncorporated into this compound, confirming its role as a precursor or intermediate in the pathway rsc.org.
Labeled TyramineYesDemonstrated incorporation into this compound, supporting its involvement in the biosynthetic route rsc.org.
Labeled DopamineYesIncorporated into this compound, reinforcing the connection to catecholamine pathways in alkaloid biosynthesis rsc.org.

Enzymology of Key Biosynthetic Steps

The enzymatic machinery responsible for catalyzing the conversion of precursor molecules into this compound is a critical area of study. Elucidating the enzymes involved provides insights into the biochemical transformations and regulatory mechanisms governing alkaloid production.

Characterization of Biosynthetic Enzymes

While specific enzymes directly characterized for this compound biosynthesis are not extensively detailed in the provided search results, the general understanding of isoquinoline alkaloid biosynthesis points to a series of enzymatic reactions. These typically involve enzymes such as hydroxylases, methyltransferases, and oxidases that modify precursor molecules like reticuline. The identification and characterization of specific enzymes involved in the later stages of this compound formation, such as cyclization and oxidation steps, remain areas for further investigation. Research into the enzymes involved in benzylisoquinoline alkaloid biosynthesis, in general, provides a framework for understanding potential candidates for this compound production thieme-connect.comdntb.gov.ua.

Mechanistic Studies of Enzymatic Reactions

Mechanistic studies aim to unravel the step-by-step molecular processes by which enzymes convert substrates into products. For this compound, these studies would focus on understanding how enzymes catalyze the formation of its complex tetracyclic structure from simpler benzylisoquinoline precursors. Key reactions in isoquinoline alkaloid biosynthesis often involve oxidative coupling and cyclization events, which are highly dependent on the precise control exerted by specific enzymes thieme-connect.com. Detailed mechanistic studies would involve in vitro assays with purified enzymes, kinetic analyses, and structural studies to elucidate the active sites and catalytic mechanisms.

Genetic Basis of this compound Biosynthesis

Understanding the genetic basis of this compound biosynthesis involves identifying the genes responsible for encoding the enzymes involved and investigating how their expression is regulated.

Transcriptional Regulation of Biosynthetic Genes

The production of secondary metabolites like this compound is often tightly regulated at the transcriptional level. This regulation can involve specific transcription factors that bind to promoter regions of biosynthetic genes, controlling their expression in response to developmental cues or environmental stimuli nih.gov. Identifying the regulatory genes and understanding their mechanisms of action is crucial for controlling and potentially enhancing this compound production. Research in other plant natural product pathways often reveals pathway-specific regulators that play a key role in orchestrating gene expression within a BGC nih.gov.

Molecular and Cellular Pharmacology of Protostephanine in Pre Clinical Models

Elucidation of Molecular Targets and Binding Interactions

The identification of molecular targets is a critical step in understanding the pharmacological profile of a compound. This process involves a variety of experimental techniques to determine how a molecule like Protostephanine interacts with proteins and other cellular components.

Protein-Ligand Interaction Studies (e.g., SPR, MST)

Protein-ligand interaction studies are fundamental in pharmacology to quantify the binding affinity between a drug candidate and its protein target. Techniques like Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are powerful, label-free methods used for this purpose.

Surface Plasmon Resonance (SPR): This technique measures the binding between a ligand (e.g., this compound) and a target protein by detecting changes in the refractive index on a sensor surface where one of the molecules is immobilized. It provides real-time data on the kinetics (association and dissociation rates) and affinity of the interaction.

Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient. A binding event between a molecule and its ligand alters the molecule's size, charge, or hydration shell, which in turn changes its thermophoretic movement, allowing for the determination of binding affinity in solution.

Specific data from SPR or MST studies detailing the protein-ligand interactions of this compound are not available in the reviewed literature.

Identification of Receptor and Enzyme Modulations

Determining how a compound modulates the activity of specific receptors (e.g., G protein-coupled receptors, ion channels) or enzymes is key to understanding its mechanism of action. This is typically assessed through a panel of binding and functional assays. These assays can identify whether the compound acts as an agonist, antagonist, or allosteric modulator.

Research detailing the specific receptors or enzymes that are modulated by this compound, and the nature of these modulations, has not been identified in the conducted search.

Gene Expression Profiling in Response to this compound

Gene expression profiling techniques, such as microarrays or RNA-sequencing (RNA-Seq), are used to obtain a global view of how a compound affects cellular function at the transcriptional level. By treating cells with the compound, researchers can identify which genes are up- or down-regulated, providing insights into the biological pathways affected.

No studies performing gene expression profiling in response to this compound treatment were found.

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes like proliferation, survival, and differentiation. Investigating a compound's effect on these pathways is crucial for understanding its cellular impact.

MAPK/ERK Pathway Interactions

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. It transduces extracellular signals from growth factors to the nucleus, where it regulates gene expression. The dysregulation of this pathway is common in various diseases, including cancer.

There is no specific information available in the scientific literature describing the interactions of this compound with the MAPK/ERK pathway.

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling pathway that regulates cell growth, survival, and metabolism. It is activated by numerous growth factors and is a central regulator of normal cellular processes. Its aberrant activation is a hallmark of many cancers.

Detailed research findings on the regulation of the PI3K/Akt/mTOR pathway by this compound are not present in the available literature.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound this compound to fully address the detailed outline provided. Research focusing on this compound's effects on the NF-κB pathway, specific mechanisms of apoptosis induction (including mitochondrial and death receptor pathways), autophagy modulation, and cell cycle arrest mechanisms in pre-clinical models is not available in the public domain.

The requested sections and subsections require detailed research findings that are specific to this compound. Without such dedicated studies, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible at this time.

Further research and publication of studies specifically investigating the molecular and cellular pharmacology of this compound are needed to provide the information required for this article.

Hasubanan (B79425) alkaloids: a continuing structural and chemical diversity - RSC Publishing First report on hasubanan alkaloids was in 1956 when Kondo and coworkers isolated cepharamine from Stephania cepharantha Hayata.1,2 The structure of cepharamine was established by Tomita and coworkers in 1967.3 The first member of this group, hasubanonine (B156775), was isolated by Kondo and coworkers in 1957 from Stephania japonica Miers, and its structure was established by Tomita and coworkers in 1966.4,5 Since then, more than 100 hasubanan alkaloids have been isolated from the plants of Menispermaceae, and Stephania is the major genus of this family.6–12 Hasubanan alkaloids have also been isolated from the plants of the genus Cissampelos.13,14 Hasubanan alkaloids are a group of isoquinoline (B145761) alkaloids and are considered to be derived from a benzylisoquinoline precursor by para-para oxidative coupling of a phenolic benzyltetrahydroisoquinoline.15,16 These alkaloids exist in a variety of structural forms and possess a wide range of biological activities, such as analgesic,17,18 anti-inflammatory,19,20 antioxidant,21,22 anti-HIV,23,24 and neuroprotective activities.25,26 Hasubanan alkaloids have been classified into six types based on the arrangement of the C-ring, i.e. hasubanan (type I), cepharamine (type II), metaphanine (type III), delavaine (type IV), akandine (type V), and miscellaneous (type VI).12 This review describes the isolation, structure elucidation, biological activities, and synthesis of hasubanan alkaloids reported to date. https://vertexaisearch.cloud.g-app-redirect.com/redirect?url=https://pubs.rsc.org/en/content/articlelanding/2015/np/c4np00128c&hl=en&gl=us&sa=X&ved=2ahUKEwj7iKzJq_uGAxW7s1YBHX_EC4wQFnoECAcQAQ (PDF) A new hasubanan-type alkaloid from Stephania hainanensis - ResearchGate ... The isolated compounds were evaluated for their neuroprotective effects on serum/glucose deprivation-induced cell injury in PC12 cells. As a result, compound 1 showed moderate neuroprotective activity with a cell survival rate of 62.4 ± 3.4% at a concentration of 10 μM. ... In addition, all the compounds were evaluated for their cytotoxic activities against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480). Unfortunately, none of them showed cytotoxic activities (IC 50 > 40 μM). ... As a part of our ongoing research for structurally diverse and biologically active alkaloids from the plants of the genus Stephania, we investigated the chemical constituents of the tubers of S. hainanensis, which led to the isolation and characterization of a new hasubanan-type alkaloid, hainanensine (1), together with five known hasubanan-type alkaloids, i.e., aknadinine (2), aknadicine (3), aknadilactam (4), cepharamine (5), and 4-hydroxyaknadinine (6) (Fig. 1). https://vertexaisearch.cloud.g-app-redirect.com/redirect?url=https://www.researchgate.net/publication/272358897_A_new_hasubanan-type_alkaloid_from_Stephania_hainanensis&hl=en&gl=us&sa=X&ved=2ahUKEwj7iKzJq_uGAxW7s1YBHX_EC4wQFnoECAYQAQ Stephania dielsiana Diels (Fan Fang Ji) | SpringerLink (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. Aknadinine-β-N-oxide. Aknadinine-α-N-oxide. Aknadicine. Aobamine. Argentinine. Atherospermine. Benzoic acid. Berberine. Bisaknadinine. Butyl isobutyl phthalate. (+)-Cepharamine. Cepharanthine. Columbamine. Corydalmine. Corydine. Corynoxidine. Corypalmine. Crebanine. Cycleanine. D-glucose. (+)-dehydro-o-methyl-isopiline. Dehydro-roemerine. Dehydro-stephanine. Delavaine. Delsudine. Dicentrine. Dicentrinone. (+)-dieno-stephanine. Dihydro-epistephanine. Dihydro-stephanine. (-)-dihydroxy-oxo-crebanine. (-)-dihydroxy-oxo-stephanine. Dihydrosanguinarine. Dimethyl-allyl-phthalate. Dioctyl phthalate. Epistephanine. Fangchinoline. Fanisine. Glaucine. Hasubanonine. Hernagine. Hernandezine. (+)-homo-stephanoline. Hydro-cotarnine. Hyperisine. Insularine. Isocorydine. Isofangchinoline. (+)-isoliensinine. Isosinomenine. Isostephanine. Isotetrandrine. Jatrorrhizine. Lanuginosine. (+)-laudanosine. (+)-laurotetanine. Limacine. (+)-magnoflorine. (+)-malekulatine. Meridinine. Metaphanine. Methanolic acid. Methyl-crebanine. Methyl-N-methyl-anthranilate. Methyl-palmatine. Methyl-sinomenine. Miersine. Moschatoline. N-demethyl-cycleanine. N-desmethyl-tetrandrine. N-formyl-dehydro-ovigerine. N-formyl-nornantenine. N-methyl-6,7-dimethoxy-isoquinolone. N-methyl-coclaurine. N-methyl-corydaldine. N-methyl-epistephanine. N-methyl-glaucine. N-methyl-hernagine. N-methyl-isocorydine. N-methyl-laurotetanine. N-methyl-parathalifoline. N-methyl-p-toluamide. N-methyl-secoglaucine. N-methyl-stepharine. N-methyl-xylopine. N-nitroso-coclaurine. N-oxy-fangchinoline. N-oxy-hernandezine. N-oxy-tetrandrine. Nornuciferine. Norpalmatine. Obamegine. O-methyl-baluchistanamine. O-methyl-flavinantine. O-methyl-isopiline. O-methyl-stepharinosine. O-methyl-thalicberine. Oxo-crebanine. Oxo-glaucine. Oxo-nuciferine. Oxo-stephanine. Oxo-thalicberine. Oxo-ushinsunine. Palmatine. Palmitic acid. Parathalifoline. Phenanthrene. Plamisine. Predicentrine. Prostephanine. This compound. Rhamnose. (+)-reticuline. Roemerine. Salutaridine. Sanguinarine. Sebiferine. Sinomenine. (+)-stephabine. Stephaboline. Stephadiamine. Stephalanine. Stephamiersine. Stephamunine. Stephanine. Stephanthrine. Stepharine. Stephasunoline. Stephasubine. Stepholine. Succinic acid. (+)-sumatranoline A. (+)-sumatranoline B. Tetradecanoic acid. Tetrahydroberberine. (S)-Tetrahydrocolumbamine. (S)-Tetrahydropalmatine. (+)-Tetrandrine. Thalifoline. Tinosporaside. Trigilletine. (+)-Usushinsunine. Vanillic acid. (+)-Vilaportine. Warifteine. (+)-N-methyl-laurotetanine. (+)-N-oxy-hernandezine. (+)-N-oxy-tetrandrine. 1,2,9,10-tetramethoxy-oxoaporphine. 1-tetradecanol. 10-hydroxy-9-methoxy-1,2-methylenedioxy-oxoaporphine. 11-hydroxysumatranoline A. 11-hydroxysumatranoline B. 12-O-demethyl-11-O-methyl-delsudine. 13-oxocrebanine. 14,15-dioxo-3,4-dehydro-stephabinoline. 14,15-oxido-3,4-dehydro-stephabinoline. 14-oxo-3,4-dehydro-stephabinoline. 2,6-dimethoxy-p-benzoquinone. 2-hydroxy-3,9,10-trimethoxy-protoberberine. 2-hydroxy-3,9-dimethoxy-protoberberine. 2-O-demethyl-cycleanine. 3,4-dehydro-stephabinoline. 3-hydroxy-β-naltrexone. 3-oxo-aknadinine. 4-demethyl-hasubanonine. 4-hydroxy-3-methoxy-benzoic acid. 4-hydroxy-N-methyl-coclaurine. 4-hydroxy-dehydro-nuciferine. 4-hydroxy-glaucine. 4-hydroxy-stephasubine. 4-O-demethyl-palmatine. 5-hydroxy-6-methoxy-aporphine. 5-hydroxy-crebanine. 5-oxo-crebanine. 6,7-dioxo-crebanine. 6,7-dioxo-stephanine. 6-oxo-stephanine. 7,8-dehydro-fangchinoline. 8,14-dihydrosalutaridine. 8-oxo-tetrahydropalmatine. 9,10-dimethoxy-2-hydroxy-protoberberine. Aknadinine. Aknadinine N-oxide. A

Induction of Apoptosis in Cancer Cell Lines.

In Vivo Pre-clinical Efficacy Studies in Animal Models

This compound is a bibenz[d,f]azonine-type alkaloid found in plants of the Stephania genus, such as Stephania japonica prota4u.orgresearchgate.netresearchgate.net. While extracts of these plants have undergone some pharmacological evaluation, specific in vivo preclinical data on the isolated compound this compound are limited. The following sections outline key areas of preclinical research and the current status of knowledge regarding this compound's efficacy in animal models.

Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a cornerstone of preclinical oncology research, allowing for the in vivo assessment of an agent's anti-tumor activity tdmu.edu.ua.

Currently, specific studies evaluating the anti-tumor efficacy of isolated this compound in xenograft models have not been reported in the available scientific literature. However, related research on crude extracts from plants known to contain this compound provides some context. For instance, extracts of Stephania japonica have demonstrated in vivo anticancer activity against Ehrlich ascites carcinoma (EAC) cells in tumor-bearing mice researchgate.net. While this suggests that constituents of the plant may possess anti-tumor properties, it does not provide direct evidence of this compound's efficacy or its effects in a solid tumor xenograft model.

Illustrative Data for Xenograft Model Study: The following table demonstrates the type of data typically collected in a xenograft study to assess anti-tumor efficacy. Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Treatment GroupTumor ModelMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Statistical Significance (p-value vs. Vehicle)
Vehicle ControlHuman Cell Line A1500N/AN/A
This compoundHuman Cell Line AData Not AvailableData Not AvailableData Not Available
Positive ControlHuman Cell Line A45070%<0.01

Animal models of inflammation are crucial for evaluating the potential of therapeutic compounds to mitigate inflammatory responses. These models can be acute, such as carrageenan-induced paw edema, or chronic, like collagen-induced arthritis .

There is a notable lack of specific research on the efficacy of isolated this compound in established animal models of inflammation. Although this compound has been identified as a constituent in plant extracts with documented anti-inflammatory properties, its direct contribution to these effects has not been elucidated in vivo google.comresearchgate.net. For example, a patent application identified this compound within a list of compounds from nettle extracts being investigated for anti-inflammatory purposes, but did not provide specific efficacy data for the compound itself google.comgoogleapis.com. Similarly, extracts from Stephania species are used in traditional medicine to treat various inflammatory conditions, and studies on these extracts have shown anti-inflammatory effects in animal models, but the activity of individual alkaloids like this compound remains unconfirmed researchgate.netresearchgate.net.

Illustrative Data for Inflammation Model Study: This table illustrates typical endpoints measured in an acute inflammation model. Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Treatment GroupInflammation ModelMeasurement EndpointResultInhibition of Inflammation (%)
Vehicle ControlCarrageenan-induced Paw EdemaPaw Volume Increase (mL)0.85N/A
This compoundCarrageenan-induced Paw EdemaPaw Volume Increase (mL)Data Not AvailableData Not Available
Positive Control (e.g., Indomethacin)Carrageenan-induced Paw EdemaPaw Volume Increase (mL)0.4053%

Rodent models are frequently used to investigate neuroprotective strategies against conditions like ischemia, neurodegeneration, and cognitive impairment. These studies often measure behavioral outcomes, neuronal cell viability, and key biomarkers in brain tissue.

Specific investigations into the neuroprotective effects of this compound in rodent models are absent from the current body of scientific literature. Research has been conducted on extracts of Stephania japonica, a plant containing this compound, in a scopolamine-induced mouse model of memory impairment researchgate.net. In this study, the chloroform (B151607) fraction of the plant extract, which is rich in various alkaloids and polyphenolics, showed an ability to restore learning and memory. However, the study did not isolate or identify this compound as the specific agent responsible for these neuroprotective outcomes researchgate.net. Therefore, the potential of pure this compound as a neuroprotective agent remains to be investigated.

Illustrative Data for Neuroprotection Study: This table shows potential data points from a rodent model of cognitive impairment. Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Treatment GroupRodent ModelBehavioral TestOutcome MeasureResult
Sham ControlScopolamine-induced AmnesiaMorris Water MazeEscape Latency (seconds)15
Scopolamine + VehicleScopolamine-induced AmnesiaMorris Water MazeEscape Latency (seconds)60
Scopolamine + this compoundScopolamine-induced AmnesiaMorris Water MazeEscape Latency (seconds)Data Not Available

Pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies determine how an organism processes a substance and are fundamental for drug development.

Comprehensive pharmacokinetic data for this compound in animal models are not available in the published literature. There are no dedicated studies describing its ADME profile, including its bioavailability, tissue distribution, metabolic pathways, or routes and rate of excretion in vivo. While the biosynthesis of this compound has been a subject of interest, its fate within an animal system after administration has not been characterized chemistry-chemists.com.

Illustrative Data for Pharmacokinetic Study: The table below outlines key pharmacokinetic parameters that would be determined from an in vivo study in an animal model like the rat. Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Pharmacokinetic ParameterAbbreviationDescriptionValue for this compound
Maximum Plasma ConcentrationCmaxThe highest concentration of the drug observed in plasma.Data Not Available
Time to Maximum ConcentrationTmaxThe time at which Cmax is reached.Data Not Available
Area Under the CurveAUCThe total drug exposure over time.Data Not Available
Elimination Half-lifeThe time required for the drug concentration to decrease by half.Data Not Available
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Data Not Available
ClearanceCLThe volume of plasma cleared of the drug per unit time.Data Not Available

Structure Activity Relationship Sar Studies of Protostephanine Analogues

Design and Synthesis of Structurally Modified Derivatives

The design of Protostephanine analogues typically begins with identifying its core structural features and potential sites for chemical modification. Synthetic strategies often aim to mimic biosynthetic pathways or introduce specific functional groups to probe interactions with biological targets researchgate.netnih.gov. Modifications can include altering the substitution patterns on the aromatic rings, changing the stereochemistry at chiral centers, or modifying the nitrogen atom within the dibenzazonine ring. The synthesis of these derivatives allows for a direct correlation between structural changes and observed biological activities solubilityofthings.comdrugdesign.org. While specific synthetic routes for this compound derivatives are not detailed in the provided literature, the general approach involves established organic synthesis techniques such as functional group interconversions, alkylations, acylations, and coupling reactions nih.gov.

Impact of Functional Group Modifications on Biological Activities

Functional groups are critical determinants of a molecule's chemical behavior and its interaction with biological systems solubilityofthings.com. In SAR studies, specific functional groups on the this compound scaffold are systematically altered or replaced to assess their impact on activity. For instance, methoxy (B1213986) groups, hydroxyl groups, or the tertiary amine nitrogen could be modified to explore their roles in hydrogen bonding, electrostatic interactions, or lipophilicity, all of which can influence binding affinity and cellular uptake solubilityofthings.comdrugdesign.org. Changes in these groups can lead to significant alterations in potency, selectivity, or even introduce new biological activities solubilityofthings.com. For example, replacing a methoxy group with a hydroxyl group might alter hydrogen bonding capabilities, while modifying the N-methyl group could affect basicity and steric interactions.

Stereochemical Influences on Molecular Target Binding and Efficacy

This compound possesses multiple chiral centers, making stereochemistry a critical factor in its biological activity ontosight.ainumberanalytics.com. Different stereoisomers of a compound can exhibit vastly different pharmacological profiles, with one isomer being highly active while others are inactive or even toxic uou.ac.innih.govbiyokimya.vet. SAR studies must therefore consider the synthesis and evaluation of individual stereoisomers. The specific three-dimensional arrangement of atoms around chiral centers can dictate how effectively a molecule fits into the binding site of its target protein, influencing both binding affinity and the subsequent biological response nih.govbiyokimya.vet. Stereoselective uptake mechanisms can also play a role in the observed biological activity of chiral compounds nih.gov. Understanding the absolute and relative configurations of this compound's stereocenters is therefore paramount for designing potent and specific analogues.

Computational Chemistry Approaches in SAR Analysis

Computational methods play an increasingly vital role in modern SAR studies, allowing for the prediction and analysis of molecular behavior without extensive experimental synthesis.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., a this compound analogue) to a second molecule (the receptor, e.g., a biological target) when bound to each other protoqsar.comnih.gov. By simulating the binding process, docking studies can estimate binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's active site mdpi.comnih.govmdpi.com. These simulations help in understanding how structural modifications affect binding and can guide the design of new analogues with enhanced target engagement nih.govmedsci.org. For this compound, docking could be employed to visualize its binding to potential targets, such as enzymes or receptors involved in inflammatory or antimalarial pathways.

QSAR models establish mathematical relationships between the chemical structure of a series of compounds and their biological activities wikipedia.orgprotoqsar.com. These models use numerical descriptors that represent various structural and physicochemical properties (e.g., lipophilicity, molecular weight, electronic properties, functional group counts) to predict the activity of new, unsynthesized compounds protoqsar.comnih.gov. By analyzing a set of this compound analogues with known activities, QSAR models can be built to predict the activity of newly designed derivatives, thereby accelerating the optimization process nih.govresearchgate.netyoutube.com. For example, QSAR studies might reveal that specific electronic properties or the presence of certain functional groups at particular positions on the dibenzazonine core are crucial for this compound's biological effects researchgate.net.

Table 1: Illustrative SAR Principles for Alkaloid Analogues

This table exemplifies how structural modifications and their corresponding potential impacts on biological activity are assessed in SAR studies, drawing from general principles applicable to complex alkaloids like this compound. Specific data for this compound derivatives is limited in the current literature scope.

Structural Modification TypeExample Modification (Hypothetical for this compound)Potential Impact on Biological ActivityRationale / Mechanism
Functional Group Addition/Removal Replacement of a methoxy group (-OCH3) with a hydroxyl group (-OH)Altered binding affinity, increased or decreased solubilityIntroduction of hydrogen bond donor/acceptor capability; increased polarity.
Functional Group Addition/Removal Methylation of the tertiary amine nitrogen to a quaternary ammonium (B1175870) saltReduced cell membrane permeability, altered charge distributionIncreased polarity and charge, potentially hindering passive diffusion across lipid bilayers.
Stereochemical Inversion Inversion of configuration at a chiral center (e.g., C7-methyl group)Significant change in binding affinity, altered efficacy, or complete loss of activitySteric hindrance or improved fit within the target's binding pocket; stereospecific interactions.
Aromatic Ring Substitution Addition of a halogen (e.g., -Cl, -F) to an aromatic ringModified lipophilicity, electronic effects influencing bindingHalogens can increase lipophilicity and alter electron density, impacting pi-pi stacking or electrostatic interactions.
Ring System Modification Saturation or unsaturation of a portion of the dibenzazonine ringAltered molecular rigidity, conformational flexibility, and overall shapeChanges in the molecule's three-dimensional conformation can significantly affect receptor binding.
Side Chain Elongation/Shortening Elongation of an alkyl chain attached to the nitrogenModified hydrophobic interactions, altered steric fitImpact on hydrophobic pockets within the target binding site.

Compound Name List:

this compound

Advanced Analytical Methodologies for Protostephanine and Its Metabolites

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the identification of protostephanine metabolites. Techniques such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry provide exceptionally high resolution and mass accuracy, often below 5 parts per million (ppm) deviation. This precision allows for the determination of the elemental composition of parent ions and their fragments, which is a critical step in distinguishing drug-related metabolites from endogenous matrix components.

In a typical workflow, a biological sample suspected of containing this compound metabolites is analyzed via Liquid Chromatography coupled with HR-MS (LC-HR-MS). The instrument acquires full-scan mass spectra, from which potential metabolites can be pinpointed by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., oxidation, demethylation, glucuronidation) relative to the parent this compound molecule. Subsequent tandem mass spectrometry (MS/MS) experiments are performed on these candidate ions. The resulting fragmentation patterns provide structural information that helps to localize the site of metabolic modification on the this compound scaffold. Data mining techniques, such as mass defect filtering, can further enhance the detection of metabolites by filtering out background noise and highlighting ions that share a common core structure with the parent compound.

While specific HR-MS data for this compound metabolites is not extensively detailed in publicly accessible literature, the general approach is well-established for alkaloid metabolism studies. The table below illustrates a hypothetical scenario for the identification of this compound metabolites based on this methodology.

Table 1: Hypothetical HR-MS Data for this compound Metabolite Identification

Analyte Predicted Transformation Theoretical m/z [M+H]⁺ Observed m/z [M+H]⁺ Mass Error (ppm) Key MS/MS Fragments (m/z)
This compound - 384.1805 384.1802 -0.8 369, 353, 325
Metabolite 1 Oxidation (+O) 400.1754 400.1751 -0.7 382, 367, 341
Metabolite 2 Demethylation (-CH₂) 370.1648 370.1645 -0.8 355, 339, 311

Note: This data is illustrative and not based on published experimental results for this compound.

Advanced Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Quantitative Analysis in Biological Matrices

For the precise quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates, advanced chromatographic techniques coupled with mass spectrometry are the methods of choice. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is particularly favored due to its high sensitivity, selectivity, and applicability to a wide range of compounds.

An LC-MS/MS quantitative method typically involves a sample preparation step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), to remove interfering substances from the biological matrix. The extract is then injected into an HPLC or UPLC system, where this compound is separated from other components on a reversed-phase column (e.g., C18). The analyte then enters the mass spectrometer, which is usually a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference and providing excellent sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives of this compound. However, this often requires a chemical derivatization step to increase the compound's volatility and thermal stability, which adds complexity to the sample preparation process. Given the structure of this compound, LC-MS/MS is generally the more direct and widely used approach.

Table 2: Typical Parameters for LC-MS/MS Quantitative Analysis of an Alkaloid like this compound

Parameter Typical Setting
Chromatography
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition e.g., m/z 384.2 → 353.1 (Hypothetical)
Collision Energy Optimized for specific compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of novel this compound derivatives, whether they are synthetic products or purified metabolites. While MS provides information on mass and elemental composition, NMR reveals the precise atomic connectivity and stereochemistry of a molecule.

For a new derivative, a suite of NMR experiments is typically conducted. One-dimensional (1D) ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure. For instance:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, providing key information about the relative stereochemistry and conformation of the molecule.

By piecing together the information from these experiments, chemists can definitively determine the structure of complex derivatives, such as those resulting from synthetic modifications or previously unknown metabolic pathways.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). As enantiomers often exhibit different pharmacological and toxicological properties, assessing the enantiomeric purity of a sample is critical. Chiral chromatography is the gold standard for separating and quantifying enantiomers. pensoft.net

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times on the chromatographic column. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used for the separation of alkaloids. researchgate.net The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol), reversed-phase, or polar organic, is crucial for achieving optimal separation.

The development of a chiral separation method involves screening different CSPs and mobile phase conditions to find a system that provides baseline resolution (Rs > 1.5) between the two enantiomer peaks. Once a method is established, it can be used to determine the enantiomeric excess (ee) of a synthetic batch or to investigate whether metabolic processes occur stereoselectively. High-performance liquid chromatography (HPLC) is the most common platform for this type of analysis. nih.gov

Table 3: General Parameters for Chiral Chromatography of Alkaloids

Parameter Description
Technique High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase Typically a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol, ethanol) with additives like diethylamine for basic compounds.
Detection UV-Vis Detector (set to a wavelength of maximum absorbance for the analyte)

| Key Performance Metric | Resolution (Rs) between enantiomer peaks |

Future Research Directions and Pre Clinical Translational Potential

Discovery of Novel Biological Activitiesresearchgate.net

Further exploration into the biological activities of Protostephanine is crucial for uncovering its full therapeutic spectrum. While existing research points to anti-inflammatory, antimicrobial, and antimalarial properties ontosight.ai, systematic screening against a broader range of disease models and targets could reveal previously unrecognized activities. This includes investigating its potential in areas such as neuroprotection, immunomodulation, and metabolic disorders. High-throughput screening assays and omics technologies can accelerate the identification of new biological roles and potential applications for this compound, thereby expanding its pre-clinical translational potential.

Exploration of Combination Strategies with Other Pre-clinical Agents

The efficacy of this compound may be significantly enhanced when used in combination with other pre-clinical agents. Research efforts should focus on identifying synergistic effects with existing therapeutic compounds, particularly in areas like cancer treatment or infectious diseases. Pre-clinical studies could evaluate this compound in combination with chemotherapeutic agents, targeted therapies, or even other natural products to assess for improved efficacy, reduced toxicity, or overcoming drug resistance. Understanding the molecular mechanisms underlying these combinations will be key to designing effective multi-agent therapeutic strategies.

Development of Targeted Delivery Systems in Pre-clinical Settings

To optimize the therapeutic index of this compound and improve its efficacy, the development of targeted delivery systems in pre-clinical settings is a promising avenue. Encapsulating this compound within nanoparticles, liposomes, or other biocompatible carriers could enhance its solubility, stability, and bioavailability, while also enabling targeted delivery to specific tissues or cells. Pre-clinical studies using these advanced delivery systems would aim to demonstrate improved therapeutic outcomes and reduced systemic exposure, thereby minimizing potential off-target effects and paving the way for clinical translation.

Bioorthogonal Chemistry Approaches for In Vivo Tracking

The application of bioorthogonal chemistry offers sophisticated methods for tracking this compound's fate in vivo during pre-clinical studies. By chemically labeling this compound with moieties that can participate in bioorthogonal reactions (e.g., click chemistry), researchers can non-invasively monitor its distribution, metabolism, and target engagement within living organisms. This approach would provide invaluable insights into its pharmacokinetics and pharmacodynamics, aiding in the optimization of dosing regimens and the identification of optimal therapeutic windows, ultimately supporting its pre-clinical development.

Synthetic Route Optimization for Scalable Productionresearchgate.net

While this compound is a naturally occurring compound, optimizing its synthetic route is essential for ensuring a reliable and scalable supply for extensive pre-clinical research and potential future clinical trials. Research should focus on developing efficient, cost-effective, and environmentally friendly synthetic methodologies. This includes exploring novel catalytic systems, stereoselective synthesis strategies, and process intensification techniques to improve yields, reduce reaction steps, and facilitate large-scale production. Successful optimization will be critical for meeting the demand for high-purity this compound in pre-clinical development.

Identification of New Biosynthetic Enzymes for Pathway Engineering

Understanding the biosynthetic pathway of this compound within its natural sources could unlock opportunities for metabolic engineering and synthetic biology approaches. Identifying and characterizing the specific enzymes responsible for this compound biosynthesis would enable the engineering of microbial or plant cell systems for its sustainable and efficient production. This could involve heterologous expression of biosynthetic genes or the development of biocatalytic routes, offering an alternative to traditional chemical synthesis and potentially yielding higher purity compounds.

Unexplored Molecular Targets and Signaling Networks

Elucidating the precise molecular targets and signaling networks modulated by this compound remains a key area for future research. While its biological activities are recognized, the underlying mechanisms of action are not fully understood. Employing techniques such as affinity chromatography, proteomics, and transcriptomics can help identify direct protein targets and downstream signaling pathways influenced by this compound. A deeper understanding of its molecular interactions will facilitate the rational design of more potent and selective analogs and guide its application in specific therapeutic contexts.

Compound List:

this compound

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protostephanine
Reactant of Route 2
Protostephanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.